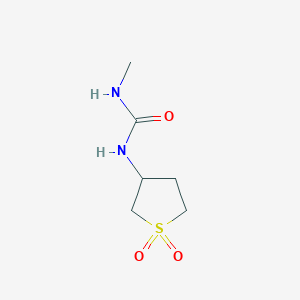

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea

Description

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKFCYMUEVGIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298169 | |

| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33024-64-5 | |

| Record name | NSC121244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophene

The starting material, tetrahydrothiophene, is oxidized to the corresponding sulfone (1,1-dioxidotetrahydrothiophene) using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is crucial to introduce the sulfone functionality, which imparts unique chemical properties to the molecule.

Functionalization at the 3-Position

The 3-position of the tetrahydrothiophene sulfone ring is functionalized to introduce an amine or isocyanate reactive site. This can be achieved by:

- Halogenation at the 3-position followed by nucleophilic substitution with ammonia or amines.

- Direct amination methods using catalytic or stoichiometric reagents.

Formation of the Urea Derivative

The key step involves coupling the 3-(1,1-dioxidotetrahydrothiophen-3-yl)amine intermediate with methyl isocyanate or methylurea to form this compound. This reaction is typically carried out under inert atmosphere to prevent side reactions and at controlled temperatures to optimize yield and purity.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Tetrahydrothiophene + H2O2 (or peracid), solvent (e.g., acetic acid), room temp to reflux | Oxidation to 1,1-dioxidotetrahydrothiophene | Sulfone intermediate |

| 2 | Halogenation agent (e.g., NBS) at 3-position, solvent (e.g., CCl4), low temp | Introduction of halogen at 3-position | 3-Halo-1,1-dioxidotetrahydrothiophene |

| 3 | Ammonia or methylamine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to 3-amino derivative | 3-Amino-1,1-dioxidotetrahydrothiophene |

| 4 | Methyl isocyanate or methylurea, inert atmosphere, mild heating | Urea formation via nucleophilic addition | This compound |

Summary Table of Key Physical and Chemical Data

Research Findings and Notes

- The sulfone moiety in the tetrahydrothiophene ring is critical for the compound’s chemical stability and biological activity.

- The methylurea group is introduced via reaction with methyl isocyanate or methylurea, requiring careful control of reaction conditions to avoid side products.

- The compound is primarily used for research purposes, with no direct pharmaceutical applications reported yet.

- Safety considerations include handling of isocyanates and oxidizing agents under controlled conditions to prevent hazardous reactions.

- The compound’s synthesis is well-documented in chemical supply catalogs and research chemical databases, confirming reproducibility and availability for laboratory use.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea are primarily in scientific research, particularly in the discovery and characterization of novel therapeutic compounds . This urea-containing compound and its derivatives have been investigated for their potential in treating various conditions, with a focus on neurological applications .

Scientific Research Applications

- GIRK Channel Activators : this compound derivatives have been explored as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . GIRK channels are crucial in neuronal signaling, and their activation can have therapeutic effects in neurological disorders .

- Epilepsy, Anxiety, and Nociception : Urea-containing compounds, including those with the 1,1-dioxidotetrahydrothiophen-3-yl moiety, have demonstrated in vivo activity in antiepileptic, anxiolytic, and nociception models in mice .

- Metabolic Stability Improvement : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to improve the metabolic stability of certain compounds, making them more suitable for drug development .

Case Studies and Research Findings

- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers : A series of these compounds were synthesized and characterized as GIRK1/2 potassium channel activators . These compounds showed nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to urea-based compounds .

- Structure-Activity Relationship: Researchers have examined the impact of different substitutions on the activity and stability of this compound derivatives . For instance, the inclusion of a 1,1-dioxidotetrahydrothiophen-3-yl moiety significantly improved metabolic stability .

Data Table: Examples of GIRK Activation by Derivatives

The table below illustrates the activity of different N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl)acetamide ether derivatives as GIRK1/2 activators :

| Compound | GIRK1/2 Potency (µM) | GIRK1/2 Efficacy (%) |

|---|---|---|

| 11a | 137 ± 23; 95 ± 2 | 702 ± 211; 76 ± 4 |

| 11b | 962 ± 170; 92 ± 5 | 3133 ± 289; 59 ± 5 |

| 11c | 4659 ±18; 91 ± 3 | >10000; >77 |

| 11d | 239 ± 50; 84 ± 5 | 601 ± 137; 44 ± 4 |

| 11e | 150 ± 38; 88 ± 4 | 563 ± 73; 68 ± 3 |

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety can also interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and analogues:

| Compound Name | Substituent on Urea Nitrogen 1 | Substituent on Urea Nitrogen 2 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea | Methyl | 3-Methyl-1,1-dioxidotetrahydrothiophene | C₇H₁₂N₂O₃S | 204.25 |

| 1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | Allyl | 3-Methyl-1,1-dioxidotetrahydrothiophene | C₁₀H₁₆N₂O₃S | 244.31 |

| 1-(2-Aminoethyl)-3-methylurea | Methyl | 2-Aminoethyl | C₄H₁₁N₃O | 117.15 |

| 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) | Methyl | 3,4-Dichlorophenyl | C₈H₈Cl₂N₂O | 219.07 |

| 1-(2-Oxaadamant-1-yl)-3-(triazinyl-piperidinyl)urea | 2-Oxaadamantyl | Triazinyl-piperidine | C₂₀H₂₈N₈O₂ | 412.49 |

Key Observations :

- Allyl vs.

- Aminoethyl Group: The 2-aminoethyl substituent (C₄H₁₁N₃O) increases polarity and hydrogen-bonding capacity due to the primary amine, enhancing aqueous solubility .

- Aromatic vs. Aliphatic Substituents : DCPMU (C₈H₈Cl₂N₂O) incorporates a chlorinated phenyl group, likely enhancing lipophilicity and pesticidal activity .

- Complex Heterocycles : The triazinyl-piperidine and oxaadamantyl groups (C₂₀H₂₈N₈O₂) suggest medicinal chemistry applications, possibly targeting enzymes or receptors requiring large, rigid pharmacophores .

Physicochemical Properties

- Solubility : The sulfone group in the target compound and its allyl-substituted analogue improves water solubility compared to DCPMU, which is more lipophilic due to its dichlorophenyl group .

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea, with CAS number 33024-64-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is CHNOS, and it has a molecular weight of approximately 192.24 g/mol . This article reviews the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The structure of this compound includes a tetrahydrothiophene ring with a dioxido group and a methylurea moiety. This combination of functional groups contributes to its chemical reactivity and biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 192.2361 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 527.5 °C at 760 mmHg |

| Flash Point | 272.8 °C |

| Purity | ≥ 98% |

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, possibly due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : There are indications that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, possible mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.

- Cell Signaling Modulation : It may influence cell signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Recent studies have explored the biological effects of similar compounds that share structural features with this compound:

- Larvicidal Activity : A study on related compounds demonstrated larvicidal effects against Aedes aegypti, indicating potential applications in vector control . The effectiveness was measured using LC50 and LC90 values, highlighting the importance of structural modifications for enhanced activity.

- Toxicity Assessments : Evaluations of related compounds showed low toxicity in mammalian models, suggesting that derivatives like this compound may also exhibit favorable safety profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea?

- Methodology : Urea derivatives are typically synthesized via condensation of amines with isocyanates or via nucleophilic substitution. For analogous compounds (e.g., 1-(3-chlorophenyl)-3-methylurea), reactions in polar aprotic solvents like ethanol or dichloromethane under controlled temperatures (20–60°C) yield optimal purity . Acid scavengers (e.g., triethylamine) improve yields by neutralizing byproducts like HCl, as demonstrated in dimethylurea syntheses .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification via column chromatography or recrystallization is critical due to potential impurities from sulfone oxidation intermediates .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement, SHELXD for structure solution) is standard. SHELX programs are robust for small molecules and tolerate twinned or high-resolution data .

- Data Interpretation : Use Olex2 or Mercury for visualization. Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s rules) to classify motifs like R₂²(8) rings common in urea derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Perform shake-flask solubility tests in buffers (pH 1–13) and organic solvents (DMSO, acetonitrile). Stability assays (e.g., 24–72 hrs at 25–40°C) should include HPLC-UV monitoring for degradation products. Urea derivatives often show pH-dependent hydrolysis, particularly under acidic or alkaline conditions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

- Methodology : SC-XRD data combined with graph set analysis (e.g., Bernstein’s approach) can identify recurring motifs. For example, the urea moiety typically forms N–H···O bonds with sulfone groups, creating layered or helical architectures. Compare with analogous structures (e.g., 1-(p-bromophenyl)-3-methylurea) to validate trends .

- Example : In similar urea derivatives, C=O···H–N interactions dominate, with sulfone oxygen acting as secondary acceptors.

Q. What metabolic pathways are anticipated based on structural analogs, and how can they be validated experimentally?

- Hypothesis : The compound may undergo N-demethylation or sulfone reduction, akin to Diuron’s metabolism to DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) via cytochrome P450 enzymes .

- Validation : Use in vitro microsomal assays (rat/human liver S9 fractions) with LC-MS/MS detection. For environmental studies, soil/water biodegradation tests under aerobic/anaerobic conditions can track metabolite formation (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) .

Q. How can computational modeling predict the compound’s bioavailability and toxicity?

- Methodology :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Urea derivatives often exhibit moderate TPSA (~70 Ų), suggesting membrane permeability .

- Toxicity : QSAR models (e.g., ProTox-II) assess carcinogenicity and acute toxicity. Structural alerts include the sulfone group, which may generate reactive oxygen species (ROS) under UV exposure .

Contradictions and Research Gaps

- Metabolic Pathways : While Diuron’s demethylation is well-documented , the sulfone group in this compound may alter enzyme specificity, necessitating in vivo validation.

- Crystallography : SHELX is widely used but lacks automated error correction for twinned data compared to newer programs like PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.